B1577943 Brevinin-1CHa

Brevinin-1CHa

Cat. No.: B1577943
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CHa is a member of the Brevinin peptide family, a class of antimicrobial peptides (AMPs) predominantly isolated from frog skin secretions. These peptides are characterized by their broad-spectrum antimicrobial activity against bacteria, fungi, and even enveloped viruses.

Brevinin peptides typically exhibit an amphipathic α-helical structure, a cationic net charge (due to lysine/arginine residues), and moderate hydrophobicity—properties critical for disrupting microbial membranes. Their sequences often include a conserved "Rana box" motif (C-terminal disulfide-bonded loop), enhancing stability and bioactivity. This compound is hypothesized to follow this structural paradigm, though its specific sequence and functional properties require experimental validation.

Properties

bioactivity

Antimicrobial

sequence

FLPIIAGVAAKVLPKLFCAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Parameter Brevinin-1GHa This compound* (Hypothetical)
Sequence FLGAVLKVGKLVPAICISKKC Hypothetical variant (e.g., FLGAVLKV...C)
Net Charge +5 +4 to +6 (typical for Brevinins)
Hydrophobicity (μH) 0.358 ~0.3–0.4 (predicted)
Water Solubility (H) 0.592 Moderate to high
Polar Residues + Gly (%) 33.33% ~30–40%
Nonpolar Residues (%) 66.67% ~60–70%

Note: this compound data inferred from Brevinin family trends due to absence of direct evidence.

Table 2: Structural and Functional Comparison

Feature Brevinin-1GHa This compound* (Hypothetical)
Secondary Structure Predominant α-helix with coils Likely α-helix-dominated
Antimicrobial Activity Broad-spectrum (Gram+, Gram–) Expected similar range
Hemolytic Activity Moderate (common in Brevinins) Dependent on charge/hydrophobicity
Stability High (disulfide-bonded loop) Assumed high

Key Findings from Analogous Peptides

Sequence Variability: Brevinin-1GHa’s sequence (FLGAVLKVGKLVPAICISKKC) includes charged residues (K, R) and hydrophobic residues (V, L, I), balancing cationic and hydrophobic interactions for membrane disruption. This compound likely shares this pattern, with minor substitutions altering charge or hydrophobicity .

Charge and Selectivity : A net charge of +5 (Brevinin-1GHa) enhances binding to negatively charged microbial membranes. This compound’s charge may vary slightly, impacting selectivity toward pathogens over host cells .

Hydrophobicity : Moderate hydrophobicity (μH = 0.358 in Brevinin-1GHa) facilitates membrane insertion without excessive hemolysis. Higher hydrophobicity in this compound could improve potency but increase toxicity .

Structural Stability : The "Rana box" in Brevinin-1GHa stabilizes its conformation. This compound likely retains this motif, critical for resisting proteolytic degradation .

Methodological Considerations for Comparative Studies

While direct data on this compound is unavailable, methodologies from and analytical guidelines () provide a framework for comparison:

  • Sequence Analysis : Use tools like Clustal Omega for alignment with Brevinin-1GHa.
  • Physicochemical Profiling : Calculate net charge (e.g., ProtParam), hydrophobicity (GRAVY index), and solubility .
  • Activity Assays : Compare MIC (minimum inhibitory concentration) values against standard microbial strains.
  • Structural Studies : Circular dichroism (CD) for secondary structure analysis and NMR for 3D conformation .

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